1-(3,4-Dimethoxyphenyl)-3-[1-(furan-2-carbonyl)piperidin-4-yl]urea
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Overview
Description
1-(3,4-Dimethoxyphenyl)-3-[1-(furan-2-carbonyl)piperidin-4-yl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a furan-2-carbonyl group, and a piperidinyl urea moiety. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-3-[1-(furan-2-carbonyl)piperidin-4-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of a piperidinyl intermediate. This can be achieved by reacting piperidine with a suitable acylating agent, such as furan-2-carbonyl chloride, under basic conditions.
Coupling with Dimethoxyphenyl Isocyanate: The piperidinyl intermediate is then reacted with 3,4-dimethoxyphenyl isocyanate to form the final urea derivative. This step is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran, with the reaction being facilitated by a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-3-[1-(furan-2-carbonyl)piperidin-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or furan rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-3-[1-(furan-2-carbonyl)piperidin-4-yl]urea has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, analgesic, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Biological Research: Researchers investigate the compound’s effects on various biological pathways and its interactions with cellular targets. It is used in studies related to enzyme inhibition, receptor binding, and signal transduction.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-[1-(furan-2-carbonyl)piperidin-4-yl]urea involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their catalytic activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors, leading to changes in cellular signaling pathways.
Ion Channel Regulation: Modulating the activity of ion channels, affecting ion flux and cellular excitability.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-[1-(furan-2-carbonyl)piperidin-4-yl]urea can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-3-[1-(furan-2-carbonyl)piperidin-4-yl]thiourea: This compound has a thiourea moiety instead of a urea moiety, which may result in different chemical and biological properties.
1-(3,4-Dimethoxyphenyl)-3-[1-(furan-2-carbonyl)piperidin-4-yl]carbamate: The carbamate analog may exhibit distinct pharmacokinetic and pharmacodynamic profiles compared to the urea derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[1-(furan-2-carbonyl)piperidin-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c1-25-15-6-5-14(12-17(15)26-2)21-19(24)20-13-7-9-22(10-8-13)18(23)16-4-3-11-27-16/h3-6,11-13H,7-10H2,1-2H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBOJMZBZKIGFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2CCN(CC2)C(=O)C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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